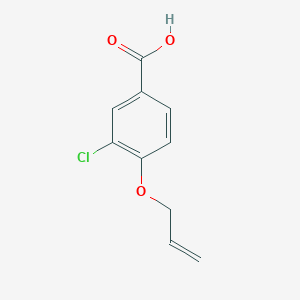

Benzoic acid, 3-chloro-4-(2-propenyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 3-chloro-4-(2-propenyloxy)- is an organic compound with a complex structure that includes a benzoic acid core substituted with a chlorine atom and a propenyloxy group. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-chloro-4-(2-propenyloxy)- typically involves the etherification of 3-chloro-4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propenyloxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety and efficiency. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid can be carried out in a continuous flow droplet-based microreactor, optimizing reaction conditions to achieve high yields and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 3-chloro-4-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Applications De Recherche Scientifique

Benzoic acid, 3-chloro-4-(2-propenyloxy)- is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research explores its potential as a pharmacological agent.

Industry: It is used in the production of dyes, plastics, and herbicides.

Mécanisme D'action

The mechanism of action of Benzoic acid, 3-chloro-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chlorobenzoic acid: Similar in structure but lacks the propenyloxy group.

4-Chlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.

3-Chloro-4-hydroxybenzoic acid: Precursor in the synthesis of Benzoic acid, 3-chloro-4-(2-propenyloxy)-.

Activité Biologique

Benzoic acid, 3-chloro-4-(2-propenyloxy)- (CAS No. 65650-44-4), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoic acid derivatives and features a chloro substituent and a propenyloxy group. Its molecular formula is C₁₀H₉ClO₃, and it possesses unique properties that may influence its biological activity.

The biological activity of benzoic acid derivatives often stems from their ability to interact with various biological targets, including enzymes and cellular receptors. Research suggests that these compounds can modulate enzyme activity, influence gene expression, and affect signaling pathways within cells.

Antimicrobial Properties

Several studies have indicated that benzoic acid derivatives exhibit antimicrobial activity. For instance, compounds similar to benzoic acid, 3-chloro-4-(2-propenyloxy)- have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Benzoic acid derivatives are also known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with aging and various diseases.

Anti-inflammatory Effects

Research has indicated that benzoic acid derivatives may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are implicated in chronic inflammatory conditions.

Case Studies and Research Findings

-

Study on Protein Degradation Systems :

A study conducted on benzoic acid derivatives isolated from Bjerkandera adusta revealed that they promote the activity of protein degradation systems, particularly the autophagy-lysosome pathway. Among the tested compounds, one derivative exhibited significant activation of cathepsins B and L, suggesting potential applications in anti-aging therapies due to enhanced proteostasis . -

Antioxidant Evaluation :

In vitro assays demonstrated that benzoic acid derivatives, including 3-chloro-4-(2-propenyloxy)-, significantly reduced oxidative stress markers in human fibroblasts. The findings support the compound's role as a potential therapeutic agent for oxidative stress-related diseases . -

Antimicrobial Testing :

A comprehensive evaluation of various benzoic acid derivatives showed promising results against multiple bacterial strains. The compounds inhibited bacterial growth through mechanisms involving cell membrane disruption .

Data Table: Biological Activities of Benzoic Acid Derivatives

Propriétés

IUPAC Name |

3-chloro-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGLHHTUDXADCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472177 |

Source

|

| Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65650-44-4 |

Source

|

| Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.